molecular formula C22H23N3O5S B11646267 N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide

Cat. No.: B11646267
M. Wt: 441.5 g/mol
InChI Key: FTCXQKGKVBUCMC-BUHFOSPRSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a sulfonamide group, and an ethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles or electrophiles; varying temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

InChI

InChI=1S/C22H23N3O5S/c1-4-29-19-9-5-17(6-10-19)21(26)13-14-23-18-7-11-20(12-8-18)31(27,28)25-22-15(2)16(3)24-30-22/h5-14,23,25H,4H2,1-3H3/b14-13+

InChI Key

FTCXQKGKVBUCMC-BUHFOSPRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C

Origin of Product

United States

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